molecular formula C22H15BrN4O B14977708 7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B14977708
M. Wt: 431.3 g/mol
InChI Key: NZOGYYLFYXBQLL-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. Its structure includes a 4-bromophenyl group at position 7, a methyl group at position 2, and a phenyl group at position 2. These substituents influence its electronic, steric, and physicochemical properties, making it a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula

C22H15BrN4O

Molecular Weight

431.3 g/mol

IUPAC Name

11-(4-bromophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H15BrN4O/c1-14-20(15-5-3-2-4-6-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-9-7-16(23)8-10-17/h2-13H,1H3

InChI Key

NZOGYYLFYXBQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves a cyclocondensation reaction. One efficient route involves the reaction between pyrazolopyridinediamines and aldehydes or cyclic ketones in the presence of acetic acid as a catalyst . This method provides the desired compounds in good yields under relatively simple conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone scaffold is versatile, with substituents dictating properties and bioactivity. Key analogs include:

Compound Name Substituents Key Properties/Findings Reference
7-(4-Bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 4-Bromophenyl (C7), 4-fluorophenyl (C3), methyl (C2) Structural similarity; fluorophenyl may enhance lipophilicity vs. phenyl.
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Chlorophenyl (C3), indolyl-ethyl (C7) Bulky indole substituent may sterically hinder interactions vs. bromophenyl.
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Hydroxyl (C7) Polar hydroxyl group increases solubility vs. bromophenyl’s hydrophobicity.
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (e.g., MK66, MK63) Methoxyphenyl, tetrafluorophenyl Electron-withdrawing groups (e.g., CF₃, F) enhance stability but reduce bioavailability.

Physicochemical and Spectroscopic Properties

  • Melting Points : Bromophenyl-containing analogs (e.g., Compound 11: 208–209°C ) generally exhibit higher melting points than hydroxyl-substituted derivatives (e.g., 275–277°C for Compound 19 ), suggesting stronger intermolecular forces in brominated systems.
  • Spectroscopy : IR and NMR data for bromophenyl analogs (e.g., Compound 11: NH/CH stretches at 3080–1660 cm⁻¹; aromatic protons at δ 6.7–8.2 ppm ) align with expectations for conjugated systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazolo-pyrido-pyrimidine core of this compound?

  • Methodological Answer : A multi-step approach is typically employed, starting with condensation reactions between substituted pyrazole and pyridine precursors. For example, describe regioselective synthesis of pyrazolo[1,5-a]pyrimidines via multicomponent reactions using aromatic aldehydes and hydrazine derivatives. Key steps include cyclization under reflux conditions (e.g., ethanol/HCl) and purification via recrystallization. Analytical validation (elemental analysis, NMR, IR) ensures structural fidelity .

Q. How can spectroscopic techniques resolve ambiguities in the substitution pattern of the bromophenyl group?

  • Methodological Answer :

  • 1H/13C NMR : Monitor coupling constants and chemical shifts for aromatic protons (e.g., para-substituted bromophenyl groups show distinct splitting patterns).
  • X-ray crystallography : Definitive proof of substitution geometry can be obtained via single-crystal diffraction, as demonstrated in , where dihedral angles between fused rings and substituents were quantified (e.g., 32.62° for bromophenyl vs. 9.97° for phenyl) .
  • Mass spectrometry : Confirm molecular weight and bromine isotope patterns (e.g., [M]+ with 79Br/81Br ratio ≈ 1:1) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Mixed solvents like ethanol/water or dioxane/hexane are effective, as seen in and . For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine was recrystallized from dioxane to yield 70% pure product with a sharp melting point (221–223°C). Polar aprotic solvents (DMF, DMSO) should be avoided due to strong solvation effects .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

  • Methodological Answer :

  • Hydrogen bonding : In , weak C–H⋯Br and C–H⋯N interactions stabilize the crystal packing, with bond lengths of 2.58–2.64 Å.
  • π-π stacking : Planar fused rings (pyrimidine and benzene) exhibit centroid-to-centroid distances of 3.56–3.80 Å, contributing to lattice rigidity .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with intermolecular bond strengths. For example, compounds with extensive π-stacking may show higher thermal stability (>250°C).

Q. What computational methods predict the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). highlights pyrazolo-pyrimidine derivatives as kinase inhibitors via hydrogen bonding with hinge regions (e.g., N–H⋯O=C interactions).
  • PM3 optimization : Geometry-optimized structures (as in ) provide input for QSAR models to predict binding affinities .

Q. How can contradictory data on regioselectivity in pyrazolo-pyrimidine synthesis be resolved?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. reflux) to isolate intermediates. achieved >90% regioselectivity for 5-substituted products using aldehydes with electron-withdrawing groups.
  • Isotopic labeling : Track 15N-labeled hydrazines via NMR to confirm reaction pathways .

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